Methoxy[(thiophen-3-yl)methylidene]amine
CAS No.:
Cat. No.: VC15748155
Molecular Formula: C6H7NOS
Molecular Weight: 141.19 g/mol
* For research use only. Not for human or veterinary use.
![Methoxy[(thiophen-3-yl)methylidene]amine -](/images/structure/VC15748155.png)
Specification
Molecular Formula | C6H7NOS |
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Molecular Weight | 141.19 g/mol |
IUPAC Name | N-methoxy-1-thiophen-3-ylmethanimine |
Standard InChI | InChI=1S/C6H7NOS/c1-8-7-4-6-2-3-9-5-6/h2-5H,1H3 |
Standard InChI Key | MQLLPMSEKYHNGZ-UHFFFAOYSA-N |
Canonical SMILES | CON=CC1=CSC=C1 |
Introduction
Chemical Identity and Structural Features
Methoxy[(thiophen-3-yl)methylidene]amine (CAS: 1349619-56-2) is a nitrogen-containing organic compound with the molecular formula C₆H₇NOS and a molar mass of 141.19 g/mol . Its structure comprises a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) linked via a methylidene group to a methoxy-substituted amine moiety (Fig. 1). The compound’s IUPAC name, methoxy(thiophen-3-ylmethylidene)amine, reflects this arrangement, while its synonym 3-thiophenecarboxaldehyde O-methyloxime underscores its derivation from thiophene-3-carboxaldehyde .
Table 1: Key physicochemical properties
Property | Value |
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Molecular formula | C₆H₇NOS |
Molar mass | 141.19 g/mol |
Density | 1.12 ± 0.1 g/cm³ (predicted) |
Boiling point | 199.9 ± 32.0 °C (predicted) |
Predicted density and boiling point values suggest moderate volatility and a liquid state at room temperature, though experimental validation remains pending . The thiophene ring contributes aromatic stability, while the Schiff base moiety (-N=CH-) introduces reactivity toward electrophiles and metal ions.
Synthesis and Structural Elucidation
Schiff bases like methoxy[(thiophen-3-yl)methylidene]amine are typically synthesized via condensation reactions between primary amines and aldehydes or ketones. Although no direct synthesis protocol for this compound is documented in the reviewed literature, analogous methods provide a plausible pathway.
For instance, the synthesis of N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine involves refluxing 6-methoxypyridin-3-amine with pyrrole-2-carbaldehyde in ethanol under acidic conditions . Adapting this approach, methoxy[(thiophen-3-yl)methylidene]amine could be synthesized by reacting 3-thiophenecarboxaldehyde with O-methylhydroxylamine in the presence of glacial acetic acid (Fig. 2) . The reaction likely proceeds via nucleophilic attack by the amine on the aldehyde carbonyl, followed by dehydration to form the imine bond.
Characterization of such Schiff bases typically employs spectroscopic techniques:
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¹H NMR: Signals for aromatic thiophene protons (δ 7.0–7.5 ppm), imine proton (δ 8.0–8.5 ppm), and methoxy group (δ 3.2–3.8 ppm) .
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IR spectroscopy: Stretching vibrations for C=N (~1640 cm⁻¹) and C-O (~1250 cm⁻¹) .
Physicochemical Behavior and Stability
Stability studies of related compounds indicate susceptibility to hydrolysis under acidic or alkaline conditions, reverting to parent aldehydes and amines. For example, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine degrades in aqueous HCl, regenerating pyrrole-2-carbaldehyde and 6-methoxypyridin-3-amine . Methoxy[(thiophen-3-yl)methylidene]amine likely exhibits similar behavior, necessitating anhydrous storage conditions.
Challenges and Future Directions
Current knowledge gaps include:
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Experimental validation of predicted physicochemical properties.
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Exploration of biological activity through in vitro assays.
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Synthesis of metal complexes and evaluation of their catalytic potential.
Future studies should prioritize these areas, leveraging the compound’s modular structure for targeted modifications.
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